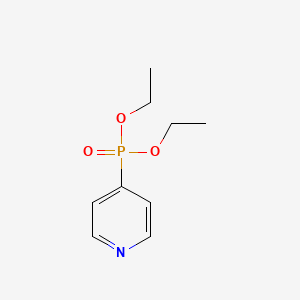

Phosphonic acid, 4-pyridinyl-, diethyl ester

Description

Phosphonic acid, 4-pyridinyl-, diethyl ester (CAS: N/A) is a phosphonate derivative featuring a pyridinyl moiety at the 4-position and diethyl ester groups. Hydrolysis of such esters typically employs acidic (e.g., 10% HCl) or silylation agents (e.g., bromotrimethylsilane), yielding free phosphonic acids . The pyridinyl group introduces nitrogen-based electronic and coordination properties, distinguishing it from other aryl phosphonates.

Properties

IUPAC Name |

4-diethoxyphosphorylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14NO3P/c1-3-12-14(11,13-4-2)9-5-7-10-8-6-9/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBHGQGGCYCMSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=NC=C1)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14NO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394399 | |

| Record name | diethyl pyridin-4-ylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37175-34-1 | |

| Record name | diethyl pyridin-4-ylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phosphonic acid, 4-pyridinyl-, diethyl ester typically involves the reaction of 4-pyridylphosphonic dichloride with ethanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Phosphonic acid, 4-pyridinyl-, diethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form phosphonic acid derivatives.

Reduction: It can be reduced to form phosphine derivatives.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted esters .

Scientific Research Applications

Phosphonic acid, 4-pyridinyl-, diethyl ester (C9H14NO3P) is a chemical compound with applications in chemistry, biology, medicine, and industry. It is a derivative of phosphonic acid, with a 4-pyridinyl group and two ethyl groups replacing hydrogen atoms.

Scientific Research Applications

- Chemistry this compound is a reagent in organic synthesis and a ligand in coordination chemistry. Phospha-Michael addition uses it in synthesizing (2-amino-3-cyano-4H-chromen-4-yl) phosphonic acid diethyl ester, retaining the 2-amino chromene skeleton . This skeleton is a structural motif in natural products and can be converted into pyridine systems related to dihydropyridine [DHP] calcium antagonists .

- Biology This compound is studied for its potential antimicrobial and anticancer biological activities.

- Medicine It is investigated for potential use in drug development and as a diagnostic agent. The 2-amino chromene skeleton can be used as a cognitive enhancer for treating neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's, and for treating schizophrenia and myoclonus .

- Industry It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Chemical Reactions

- Oxidation It can be oxidized to form phosphonic acid derivatives using oxidizing agents like hydrogen peroxide and potassium permanganate.

- Reduction It can be reduced to form phosphine derivatives using reducing agents such as lithium aluminum hydride.

- Substitution The ester groups can be substituted with other functional groups under appropriate conditions using reagents like alkyl halides and nucleophiles.

Mechanism of Action

The mechanism of action of phosphonic acid, 4-pyridinyl-, diethyl ester involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s pyridinyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Aromatic Substituents

- Pyridinyl vs. Phenyl/Benzyl Groups: The pyridinyl group (electron-deficient due to the nitrogen atom) contrasts with phenyl or benzyl substituents (e.g., diethyl [(4-cyanophenyl)methyl]phosphonate in ).

- Electron-Withdrawing/Donating Groups: Substituents like cyano (), formyl (), and methoxy () modulate electronic properties. For example, the 4-formylphenyl variant () has a reactive aldehyde group, enabling further functionalization, while the methoxy group () increases electron density on the aromatic ring .

Functional Group Diversity

- Fluorinated Derivatives :

Fluorinated phosphonates (e.g., 4-fluoro-3,5-dihydroxy-4-methyl-pent-1-enyl phosphonate in ) show altered acidity and stability due to fluorine’s electronegativity. Such modifications are critical for bioactivity or metabolic stability . - Triazole-Phosphonate Hybrids :

Compounds like 3-(4-phenyl-triazol-1-yl)-propyl-phosphonic acid diethyl ester () combine triazole’s coordination capacity with phosphonate’s hydrolytic stability, enhancing corrosion inhibition efficacy .

Physicochemical Properties

Acidity (pKa) and Lipophilicity (Log P)

While explicit pKa/Log P data for the pyridinyl derivative are unavailable, trends can be inferred:

- Pyridinyl phosphonates likely have lower pKa values (more acidic) than alkyl or benzyl phosphonates due to the electron-withdrawing pyridinyl group.

- Log P values are influenced by substituents: 4-cyanophenyl () increases hydrophobicity, whereas hydroxy groups () enhance hydrophilicity .

Spectroscopic Signatures

IR spectra of similar compounds () show characteristic phosphoryl (P=O) stretches at 1260–1280 cm⁻¹ and ester C-O bands at 1020–1060 cm⁻¹. Pyridinyl variants may exhibit additional absorption due to aromatic C-N vibrations .

Biological Activity

Phosphonic acids, particularly derivatives like Phosphonic acid, 4-pyridinyl-, diethyl ester (CAS No. 37175-34-1), have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by a phosphonic acid functional group attached to a pyridine ring and two ethyl ester groups. The general structure can be represented as follows:

This structure contributes to its solubility and reactivity, which are critical for its biological activity.

The biological activity of phosphonic acids often involves the inhibition of specific enzymes or pathways. For instance, phosphonates can inhibit enzymes such as purine nucleoside phosphorylase (PNP), which is relevant in the context of T-cell malignancies and certain infections . The inhibition mechanism typically involves competitive binding to the enzyme's active site, disrupting normal substrate metabolism.

Antimicrobial Properties

Phosphonic acid derivatives have demonstrated significant antimicrobial activity. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi. For example, a study highlighted the efficacy of phosphonic acid derivatives against Staphylococcus aureus and Escherichia coli, showcasing their potential as antibiotic agents .

Anticancer Activity

Several studies have explored the anticancer potential of phosphonic acid derivatives. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving DNA damage and cell cycle arrest. A notable case study demonstrated that phosphonic acid derivatives could effectively reduce tumor growth in xenograft models of breast cancer .

Table 1: Biological Activities of Phosphonic Acid Derivatives

| Activity | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 5.0 | |

| Antifungal | Candida albicans | 3.2 | |

| Anticancer | MCF-7 (Breast Cancer) | 10.0 | |

| PNP Inhibition | Human PNP | 0.022 |

Case Studies

- Antimicrobial Efficacy Study : A comprehensive study evaluated the antimicrobial properties of various phosphonic acid derivatives, including diethyl esters. The results indicated that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations significantly lower than those of traditional antibiotics.

- Anticancer Mechanism Investigation : Another research effort focused on understanding the mechanisms by which phosphonic acid derivatives induce apoptosis in cancer cells. The study revealed that these compounds activate intrinsic apoptotic pathways, leading to caspase activation and subsequent cell death in multiple cancer types .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.